2-[(Benzylimino)methyl]-4,6-dibromobenzenol
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Overview
Description
2-[(Benzylimino)methyl]-4,6-dibromobenzenol is a chemical compound known for its unique structure and properties It is a Schiff base derivative, which means it contains an imine group (–RC=N–) formed by the condensation of a primary amine with an aldehyde or ketone
Mechanism of Action
Target of Action
The primary targets of 2-[(Benzylimino)methyl]-4,6-dibromobenzenol are Cu (ii) and Zn (ii) ions . These ions play crucial roles in various biological processes, including enzyme function and signal transduction.
Mode of Action
The compound interacts with its targets through a mechanism involving photo-induced electron transfer (PET) . This process involves the transfer of an electron from the imine receptor moiety to the naphthalene fluorophore unit of the compound . The interaction with Cu 2+ and Zn 2+ ions leads to a significant enhancement in fluorescence .
Result of Action
The interaction of this compound with Cu 2+ and Zn 2+ ions results in a remarkable fluorescence enhancement . This suggests that the compound could potentially be used as a fluorosensor for these ions, providing a means to detect and monitor their levels in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylimino)methyl]-4,6-dibromobenzenol typically involves the condensation reaction between 4,6-dibromosalicylaldehyde and benzylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylimino)methyl]-4,6-dibromobenzenol can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-[(Benzylimino)methyl]-4,6-dibromobenzenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzylimino)methyl]-4,6-dichlorobenzenol
- 2-[(Benzylimino)methyl]-4,6-difluorobenzenol
- 2-[(Benzylimino)methyl]-4,6-diiodobenzenol
Uniqueness
2-[(Benzylimino)methyl]-4,6-dibromobenzenol is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s effectiveness in various applications.
Properties
IUPAC Name |
2-(benzyliminomethyl)-4,6-dibromophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,9,18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAKLDOTTWOQOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(C(=CC(=C2)Br)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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